For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of Ammonium (B1175870) Bromide from Ammonia (B1221849) and Bromine
Abstract
Ammonium bromide (NH₄Br) is an inorganic compound with significant applications in pharmaceuticals, photography, flame retardants, and chemical synthesis.[1][2][3] Its synthesis is a cornerstone of various industrial and laboratory processes. This technical guide provides a comprehensive overview of the primary methods for synthesizing ammonium bromide from the direct reaction of ammonia and bromine, detailing reaction mechanisms, experimental protocols, and quantitative data. The document focuses on direct synthesis, synthesis via an iron bromide intermediate, and the use of reducing agents to control reactivity.
Introduction
Ammonium bromide is a white, crystalline solid that is highly soluble in water.[1] It has a molecular weight of 97.94 g/mol , sublimes at 396 °C, and decomposes at 542 °C.[1] On exposure to air, it can gradually develop a yellow color due to the oxidation of bromide ions (Br⁻) to bromine (Br₂).[3][4][5] The synthesis of ammonium bromide can be achieved through several routes, most notably by the direct reaction of ammonia with either bromine or hydrobromic acid.[1] The direct reaction between ammonia and elemental bromine is a vigorous, exothermic process that can be challenging to control, often producing dense white smoke of solid ammonium bromide.[6][7] This guide explores the chemical principles and practical methodologies for managing this reaction to achieve high-purity ammonium bromide.
Synthesis Methodologies
There are three primary pathways for the synthesis of ammonium bromide using ammonia and bromine as foundational reagents.
-
Direct Reaction of Ammonia and Bromine: An industrially relevant method involving the direct combination of the two reactants in an aqueous solution.[1]
-
Synthesis via Iron Bromide Intermediate: A multi-step laboratory and industrial method where bromine is first reacted with iron, followed by treatment with ammonia.[2][8]
-
Controlled Reaction with Reducing Agents: A patented method designed to mitigate the violent nature of the direct reaction by using ammonium salts of weak acids as reducing agents.[7]
The overall chemical equation for the direct reaction is:
8NH₃ + 3Br₂ → 6NH₄Br + N₂ [6]
This reaction is an oxidation-reduction process where bromine oxidizes ammonia to nitrogen gas and is itself reduced to bromide ions.[9]
Methodology 1: Direct Aqueous Synthesis
This method is frequently employed on an industrial scale and involves carefully controlling the reaction between aqueous ammonia and elemental bromine.[1][10]
Experimental Protocol
The following protocol is adapted from a patented preparation method for a guaranteed reagent grade of ammonium bromide.[10]
-
Preparation of Ammonia Solution: Prepare an aqueous ammonia solution by introducing ammonia gas into distilled water. The pH should be controlled at 10-12 and the relative density at 18-22 °Bé.[10]
-
Reaction: Slowly add elemental bromine to the ammonia solution while stirring. The temperature of the reaction mixture should be maintained between 60-80 °C.[10]
-
pH Control: Continue to introduce ammonia gas until the pH of the solution reaches 7-8, which indicates the reaction endpoint.[10]
-
Impurity Removal: If bromate (B103136) and free bromine are present as impurities, raise the pH to 9 by adding more ammonia to remove the bromate. Subsequently, readjust the pH back to 7-8 using elemental bromine.[10]
-
Concentration and Crystallization: Heat the resulting clear solution to 150-170 °C to concentrate it. Stop heating when the relative density reaches 18-20 °Bé.[10]
-
Isolation and Drying: The ammonium bromide is crystallized from the hot solution, separated via a centrifuge, and subsequently dried to obtain the final high-purity product.[10]
Quantitative Parameters
| Parameter | Value | Source |
| Ammonia to Bromine Weight Ratio | 1 : 3.2-3.5 | [10] |
| Reaction Temperature | 60 - 80 °C | [10] |
| Final Reaction pH | 7 - 8 | [10] |
| Concentration Temperature | 150 - 170 °C | [10] |
| Final Solution Density | 18 - 20 °Bé | [10] |
Experimental Workflow Diagram
Caption: Workflow for the direct aqueous synthesis of ammonium bromide.
Methodology 2: Synthesis via Iron Bromide Intermediate
This method avoids the direct and potentially violent reaction of ammonia and bromine by first preparing iron(II) bromide, which then reacts smoothly with ammonia.[3][8] This procedure is common in laboratory settings.[1][11]
Experimental Protocol
The following laboratory-scale protocol is based on established chemical preparation methods.[11]
-
Prepare Iron(II) Bromide: Place iron wire (4 g) into a flask with warm water (50 ml). Gradually add bromine (9 g) to the flask under a loose plug. Stir the mixture intermittently until a greenish solution forms and the odor of bromine is no longer present. This indicates the formation of iron(II) bromide (FeBr₂).[11]
-
Filter: Filter the resulting iron(II) bromide solution to remove any unreacted iron.
-
Reaction with Ammonia: Pour the filtrate into a solution of concentrated ammonium hydroxide (B78521) (25 g) previously diluted with distilled water (50 ml). A precipitate of iron(II) hydroxide, Fe(OH)₂, will form. The reaction is: 2NH₃ + FeBr₂ + 2H₂O → 2NH₄Br + Fe(OH)₂.[1][8]
-
Heating and Filtration: Gently heat the reaction mixture for 30 minutes. Filter the hot solution to remove the precipitated iron hydroxide and wash the residue with additional hot water.[11]
-
Isolation: Evaporate the filtrate to yield crude ammonium bromide crystals.[11]
-
Recrystallization (Optional): If the crystals are not colorless, redissolve the crude product in a minimal amount of boiling distilled water. Make the solution slightly alkaline with ammonia water and boil for a few minutes. Filter the solution while hot and then evaporate to dryness to obtain pure, colorless crystals of ammonium bromide.[11]
Quantitative Parameters
| Reagent | Quantity | Source |
| Iron Wire | 4 g | [11] |
| Bromine | 9 g | [11] |
| Warm Water | 50 ml | [11] |
| Conc. Ammonium Hydroxide | 25 g | [11] |
| Dilution Water | 50 ml | [11] |
| Yield | Near-quantitative (>95%) | [1] |
Reaction Pathway Diagram
Caption: Reaction pathway for synthesis via an iron bromide intermediate.
Methodology 3: Controlled Synthesis with Reducing Agents
The direct reaction of ammonia and bromine is notoriously vigorous.[7] To enhance safety and control, particularly on a commercial scale, the reaction can be performed in the presence of a reducing agent that moderates the process. A patented method utilizes ammonium salts of weak, decomposable acids like carbonic or carbamic acid.[7]
Experimental Protocol
This protocol is adapted from a patented industrial process.[7]
-
Prepare Reactant Solution: Dissolve ammonium bicarbonate (75 kg) in water (120 L). Alternatively, ammonium carbamate (B1207046) can be used.
-
Introduce Bromine: Slowly introduce bromine (52 kg) into the solution over a period of 1 hour.
-
Temperature Control: Maintain the reaction temperature at 30-35 °C. For reactions involving ammonium carbamate, a much lower temperature of approximately -35 °C is specified.[7]
-
Endpoint Detection: Stop the addition of bromine when the solution develops a persistent straw color.
-
Gas Capture: The gases evolved during the reaction (primarily nitrogen and carbon dioxide) are passed through a washer containing an ammonia solution to capture any unreacted bromine, which can be recycled into a subsequent batch.[7]
-
Product Isolation: The final solution contains ammonium bromide, which can be recovered by crystallization.
Quantitative Parameters
| Parameter | Ammonium Bicarbonate Method | Ammonium Carbamate Method | Source |
| Reducing Agent | 75 kg | 35.2 kg | [7] |
| Water | 120 L | Not specified | [7] |
| Bromine | 52 kg | 52 kg | [7] |
| Temperature | 30 - 35 °C | ~ -35 °C | [7] |
| Efficiency | Stoichiometric (with gas capture) | Stoichiometric | [7] |
Logical Relationship Diagram
Caption: Logical diagram of the controlled synthesis using a reducing agent.
Comparison of Synthesis Methods
| Feature | Direct Aqueous Synthesis | Iron Intermediate Method | Reducing Agent Method |
| Reactivity | Highly exothermic, potentially violent | Moderate, well-controlled | Controlled, non-violent |
| Scalability | High (Industrial) | Moderate (Lab/Industrial) | High (Industrial) |
| Purity | High, requires pH control | High, requires filtration of Fe(OH)₂ | High |
| Safety Concerns | Violent reaction, requires strict temperature and addition control.[7] | Handling of bromine, standard lab precautions | Requires temperature control, but inherently safer than direct reaction. |
| Byproducts | Nitrogen gas | Iron(II) hydroxide (solid waste) | Nitrogen, Carbon Dioxide (gaseous) |
| Yield | High | Near-quantitative (>95%)[1] | Stoichiometric[7] |
Conclusion
The synthesis of ammonium bromide from ammonia and bromine can be accomplished through several effective methodologies. The choice of method depends on the desired scale, available equipment, and safety considerations.
-
Direct aqueous synthesis is an efficient industrial method but demands rigorous control of reaction parameters to manage its exothermicity.[10]
-
The iron bromide intermediate route offers a safer, more controlled process suitable for laboratory-scale preparations, effectively separating the handling of bromine from the final product formation step.[11]
-
The use of reducing agents like ammonium bicarbonate presents an innovative industrial solution that mitigates the hazards of the direct reaction, ensuring high efficiency and safety.[7]
Each method, when executed with precision, can yield high-purity ammonium bromide suitable for its diverse applications in research and industry.
References
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- 4. Ammonium Bromide | Ammonium Bromide Compound, Ammonium Bromide Powder Manufacturer in India [yogiintermediates.com]
- 5. Ammonium bromide: Reactions,Characteristics,Uses,Toxicity_Chemicalbook [chemicalbook.com]
- 6. Science made alive: Chemistry/Experiments [woelen.homescience.net]
- 7. US3471251A - Process for the preparation of ammonium bromide - Google Patents [patents.google.com]
- 8. Ammonium bromide - Wikipedia [en.wikipedia.org]
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